(7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate
Overview
Description
(7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate is a chemical compound with the molecular formula C13H13ClN2O3 and a molecular weight of 280.71 g/mol . This compound belongs to the quinazolinone class, which is known for its diverse biological activities and applications in medicinal chemistry.
Scientific Research Applications
(7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Safety and Hazards
Preparation Methods
The synthesis of (7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinazolinone core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.
Chlorination: Introduction of the chlorine atom at the 7th position.
Methylation: Methyl groups are introduced at the 3rd and 6th positions.
Acetylation: The final step involves the acetylation of the methyl group at the 2nd position to form the acetate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
(7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of (7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to (7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate include other quinazolinone derivatives such as:
4(3H)-Quinazolinone: A core structure with various substitutions leading to different biological activities.
7-Chloro-4-oxo-3,4-dihydroquinazoline: Similar structure but without the methyl and acetate groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(7-chloro-3,6-dimethyl-4-oxoquinazolin-2-yl)methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-7-4-9-11(5-10(7)14)15-12(6-19-8(2)17)16(3)13(9)18/h4-5H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWZWQUUABPULJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(N(C2=O)C)COC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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